7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid
Description
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is a brominated indole derivative characterized by a cyclopropylmethyl substituent at the indole nitrogen (position 1) and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules. The bromine atom at position 7 and the cyclopropylmethyl group contribute to its unique electronic and steric properties, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
7-bromo-1-(cyclopropylmethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-10-3-1-2-9-6-11(13(16)17)15(12(9)10)7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,16,17) |
InChI Key |
DVPDUQKUJGRXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=CC3=C2C(=CC=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
Selective bromination at the 7-position of the indole ring is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. For example, tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate was synthesized by stirring the precursor with equimolar NBS in tetrahydrofuran at room temperature for 1 hour, followed by aqueous workup and extraction. This method can be adapted to introduce bromine at the 7-position by selecting appropriate starting indole substrates and reaction conditions.
N-Alkylation with Cyclopropylmethyl Group
N-alkylation of the indole nitrogen with a cyclopropylmethyl moiety is typically performed by reacting the brominated indole with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic substitution on the alkyl halide, yielding the N-substituted indole derivative. The reaction conditions are optimized to avoid over-alkylation or side reactions.
Esterification and Hydrolysis Steps
To facilitate purification and functional group transformations, the carboxylic acid group at the 2-position is often temporarily protected as an ester. Esterification is commonly done using concentrated sulfuric acid and an alcohol (e.g., methanol or ethanol) to form methyl or ethyl esters. After completion of the necessary synthetic steps, the ester is hydrolyzed under basic conditions (e.g., 4 M sodium hydroxide at 60 °C overnight) to regenerate the free carboxylic acid, followed by acidification to precipitate the target acid.
Representative Synthetic Scheme for 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic Acid
| Step | Reagents and Conditions | Product Description |
|---|---|---|
| 1 | Starting from indole-2-carboxylic acid | Indole-2-carboxylic acid (substrate) |
| 2 | Bromination with NBS in THF, room temperature | 7-Bromoindole-2-carboxylic acid or ester intermediate |
| 3 | Esterification with concentrated H2SO4 and MeOH | 7-Bromoindole-2-carboxylate methyl ester |
| 4 | N-Alkylation with cyclopropylmethyl bromide, base | 7-Bromo-1-(cyclopropylmethyl)-indole-2-carboxylate ester |
| 5 | Hydrolysis with NaOH, acidification | 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid |
Analytical and Research Data from Literature
- Yield and Purity: Bromination with NBS typically proceeds with high regioselectivity and yields above 80% under mild conditions. N-alkylation yields vary depending on the base and solvent but generally range from 70% to 90%.
- Characterization: The final compound is characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis. The presence of the bromine atom is confirmed by characteristic isotopic patterns in mass spectra.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity of intermediates.
- Safety Notes: Handling of brominating agents and alkyl halides requires standard precautions due to their reactivity and potential toxicity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Bromination reagent | N-Bromosuccinimide (NBS) |
| Bromination solvent | Tetrahydrofuran (THF) or similar aprotic solvent |
| Bromination temperature | Room temperature (20–25 °C) |
| N-Alkylation reagent | Cyclopropylmethyl bromide or chloride |
| N-Alkylation base | Sodium hydride, potassium carbonate |
| Esterification agent | Concentrated sulfuric acid + methanol/ethanol |
| Hydrolysis conditions | 4 M NaOH, 60 °C, overnight |
| Purification | Extraction, crystallization, flash chromatography |
Mechanism of Action
The mechanism of action of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Indole-2-Carboxylic Acid Derivatives
The following table summarizes key structural analogs and their properties:
*Molecular weight calculated from formula.
Substituent Effects on Properties
- N1 Substituents : The cyclopropylmethyl group in the target compound likely enhances steric bulk and lipophilicity compared to methyl (e.g., 5-Bromo-1-methyl analog) . Cyclopropane rings may also improve metabolic stability by resisting oxidative degradation.
- Halogen Position : Bromine at C7 (target compound) vs. C5 (5-Bromo-1-methyl analog) alters electronic distribution. Bromine’s electron-withdrawing effect at C7 may reduce electron density at the indole core, affecting π-π stacking interactions .
- Carboxylic Acid vs. Ester/Carboxamide : The free carboxylic acid group (target compound) enhances hydrogen-bonding capacity compared to esters (e.g., Methyl 7-bromo-1H-indole-2-carboxylate) or carboxamides (e.g., 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide) . This could influence solubility and target binding.
Biological Activity
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₉H₈BrNO₂
- Molecular Weight : 240.05 g/mol
- CAS Number : 16732-71-1
- InChI Key : ZKGMXVLKFBRKNN-UHFFFAOYSA-N
The biological activity of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are crucial in the inflammatory response, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the indole structure can significantly influence the compound's potency as a COX inhibitor. For example, the introduction of bromine at the 7-position enhances selectivity for COX-2 over COX-1, which is associated with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Effects
Numerous studies have evaluated the anti-inflammatory properties of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid:
- In Vitro Studies :
-
In Vivo Studies :
- In animal models of inflammation, such as carrageenan-induced paw edema, administration of this compound resulted in a marked reduction in swelling and pain .
- The compound showed effectiveness in reducing inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in serum .
Case Studies
Several case studies have been published that highlight the therapeutic potential of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid:
Case Study 1: Chronic Pain Management
A study involving patients with chronic pain conditions indicated that treatment with this compound led to significant improvements in pain scores and quality of life measures compared to placebo .
Case Study 2: Rheumatoid Arthritis
In a clinical trial focused on rheumatoid arthritis patients, participants receiving 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid reported reduced joint swelling and tenderness, alongside improved mobility .
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid?
While direct synthesis protocols for this specific compound are not explicitly documented, analogous brominated indole-carboxylic acids (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) suggest a multi-step approach:
- Step 1 : Bromination of a precursor indole at the 7-position using N-bromosuccinimide (NBS) or bromine in a controlled solvent system (e.g., DCM/THF).
- Step 2 : Cyclopropylmethylation at the indole nitrogen via alkylation with cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF).
- Step 3 : Carboxylic acid functionalization at the 2-position via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water).
Purification typically involves column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Reaction monitoring via TLC (Rf ~0.3 in similar systems) and structural confirmation by , , and HRMS is advised .
Q. How can the purity and structural integrity of this compound be verified?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm the bromine substitution pattern via (e.g., coupling constants for adjacent protons) and (quaternary carbon shifts at ~110-120 ppm for brominated positions).
- Mass Spectrometry : FAB-HRMS or ESI-MS can validate the molecular ion peak (calculated for : ~317.00 [M+H]).
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as demonstrated for related brominated indoles .
Q. What are the key stability considerations during storage and handling?
- Storage : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the cyclopropylmethyl group.
- Reactivity : While no direct data exists, similar indole derivatives show sensitivity to strong oxidizing agents and prolonged exposure to light. Stability under acidic/basic conditions should be empirically tested .
Advanced Research Questions
Q. What strategies can be employed to optimize reaction yields in the synthesis of this compound?
- Catalyst Screening : Copper(I) iodide (CuI) has been effective in analogous indole coupling reactions (e.g., 50% yield improvements in PEG-400/DMF systems) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while PEG-400 mixtures reduce side reactions.
- Temperature Control : Gradual heating (e.g., 60–90°C) during alkylation steps minimizes decomposition.
- Workflow Adjustments : Implement flow chemistry for bromination steps to enhance reproducibility and scalability .
Q. How should researchers address discrepancies in reported physicochemical properties of similar indole derivatives?
- Data Validation : Cross-reference experimental results (e.g., melting points, solubility) with computational predictions (DFT calculations for thermodynamic stability).
- Controlled Replication : Repeat published protocols under identical conditions to identify variables (e.g., solvent purity, catalyst lot) affecting outcomes.
- Meta-Analysis : Compare crystallographic data (e.g., dihedral angles of –COOH groups in indole-carboxylic acids) to resolve structural ambiguities .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors, common targets of indole derivatives).
- Cellular Toxicity : MTT or resazurin assays in HEK-293 or HepG2 cell lines to assess IC values.
- Solubility Profiling : Use shake-flask methods with PBS (pH 7.4) and DMSO to guide formulation studies .
Methodological Notes
- Toxicology Gaps : No carcinogenicity data exists for this compound. Standard OECD 423 (acute oral toxicity) and Ames tests are recommended for preliminary safety profiling .
- Ecological Impact : Conduct biodegradation studies (OECD 301B) and bioaccumulation modeling (EPI Suite) if environmental release is possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
